molecular formula C16H18N4O2 B13868250 N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine

N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine

Cat. No.: B13868250
M. Wt: 298.34 g/mol
InChI Key: WMHNXUFHISRONS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine is a complex organic compound with potential applications in various fields of scientific research This compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxybenzylamine with a suitable pyrazolo[4,3-c]pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazolo[4,3-c]pyridine moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby regulating cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine is unique due to its specific combination of the pyrazolo[4,3-c]pyridine core with the 2,4-dimethoxybenzyl and 3-methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-c]pyridin-4-amine

InChI

InChI=1S/C16H18N4O2/c1-10-15-13(20-19-10)6-7-17-16(15)18-9-11-4-5-12(21-2)8-14(11)22-3/h4-8H,9H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

WMHNXUFHISRONS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CN=C2NCC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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